molecular formula C16H18N2O3 B5470995 N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5470995
M. Wt: 286.33 g/mol
InChI Key: ROOUQDIMQZVWKD-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that features both amine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-hydroxybenzoic acid and 3,4-dimethylphenol.

    Formation of Intermediate: The 4-amino-2-hydroxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acyl chloride intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structure suggests it could be modified to produce compounds with antibacterial, antifungal, or anti-inflammatory properties.

Industry

In the material science industry, this compound can be used in the production of polymers and resins. Its functional groups allow it to act as a cross-linking agent, enhancing the mechanical properties of the materials.

Mechanism of Action

The mechanism by which N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The phenol and amine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-hydroxyphenyl)acetamide: Lacks the dimethylphenoxy group, which may affect its reactivity and applications.

    2-(3,4-dimethylphenoxy)acetamide: Lacks the amino and hydroxy groups, which may limit its use in medicinal chemistry.

Uniqueness

N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both amine and phenol functional groups, along with the dimethylphenoxy moiety. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-3-5-13(7-11(10)2)21-9-16(20)18-14-6-4-12(17)8-15(14)19/h3-8,19H,9,17H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOUQDIMQZVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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